molecular formula C26H24ClN3O3S B2468810 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1031989-70-4

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2468810
CAS RN: 1031989-70-4
M. Wt: 494.01
InChI Key: YXGGBGXFYQROLP-UHFFFAOYSA-N
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Description

The compound belongs to the class of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines often involve cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is often based on these reactions .

Scientific Research Applications

  • Synthesis and Pharmacological Screening : Thiazolopyrimidine derivatives, including ones similar to the compound , have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These derivatives showed significant activities in these areas, highlighting their potential for pain and inflammation management (Selvam et al., 2012).

  • Antimicrobial Activity : Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, structurally related to the compound of interest, have been synthesized and showed promising antimicrobial activity against various bacterial and fungal strains (El Azab & Abdel-Hafez, 2015).

  • Antitumor Activity : Studies have also been conducted on the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, where compounds displayed potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

  • Synthesis of Novel Derivatives : There have been efforts to synthesize novel thienoquinolines and tetrahydroquinolino derivatives. Such research expands the scope of potential applications in various pharmacological areas (Abdel-rahman et al., 1992).

  • Bioactive Derivatives Synthesis : Synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been reported. These compounds exhibited anti-inflammatory, CNS depressant, and antimicrobial activities (Ashalatha et al., 2007).

  • Antiepileptic Properties : Research has been conducted on the antiepileptic properties of certain thiazolopyrimidine derivatives. Some of these compounds were active in various models of epilepsy, suggesting their potential in epilepsy treatment (Karthick et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the diverse biological activities of similar compounds .

properties

IUPAC Name

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-15(2)11-12-30-25(31)23-22(19-9-4-5-10-21(19)33-23)29-26(30)34-14-20-16(3)32-24(28-20)17-7-6-8-18(27)13-17/h4-10,13,15H,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXGGBGXFYQROLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one

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